![molecular formula C18H20N4O2 B2990945 5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole CAS No. 1359368-18-5](/img/structure/B2990945.png)

5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

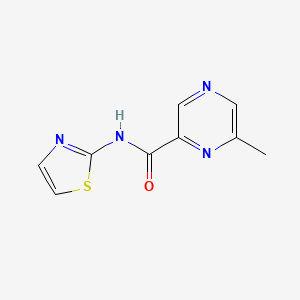

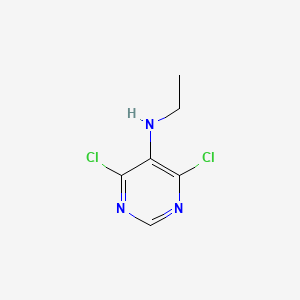

“5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole” is a compound that contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The isoxazole ring is a five-membered ring with an oxygen atom and a nitrogen atom at adjacent positions .

Aplicaciones Científicas De Investigación

Design and Pharmacological Evaluation

A study focused on the design, synthesis, and pharmacological evaluation of indole derivatives, specifically as 5-HT6 receptor ligands. These compounds, including derivatives related closely to the specified chemical structure, showed potent in vitro binding affinity and activity in animal models of cognition, highlighting their potential in cognitive disorder treatment without detailing drug use and side effects (Nirogi et al., 2012).

Antimicrobial Activities

Another research avenue involves the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives. These studies include the development of compounds bearing the piperazine moiety, demonstrating their ability to combat microbial infections through novel mechanisms. Some compounds have been found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antitubercular Activity

Research into novel ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives has shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. These studies underline the compound's potential in addressing tuberculosis, showcasing the synthesis approach and the biological evaluation of these derivatives for their therapeutic efficacy (Naidu et al., 2016).

Synthesis and Characterization of Derivatives

Further investigations have been carried out on the synthesis, characterization, and antimicrobial activity of novel derivatives, highlighting the versatility of the indole framework in creating compounds with significant biological activities. These studies provide insights into the structural attributes contributing to the antimicrobial efficacy of such derivatives (Gaikwa et al., 2009).

Direcciones Futuras

The future directions for research on this compound could include further investigation into its potential biological activities and therapeutic applications, as well as the development of new synthetic strategies for its production . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.

Mecanismo De Acción

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other isoxazole derivatives, it might influence pathways involving enzymes or receptors that interact with isoxazole moieties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The presence of the piperazine and isoxazole groups could potentially influence its absorption and distribution profiles .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets .

Propiedades

IUPAC Name |

1H-indol-5-yl-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-13-16(11-20-24-13)12-21-6-8-22(9-7-21)18(23)15-2-3-17-14(10-15)4-5-19-17/h2-5,10-11,19H,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJGQVUYOIUAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

![1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2990882.png)

![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990885.png)